4-(2-Methoxynaphthalen-1-yl)benzaldehyde
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Overview
Description
4-(2-Methoxynaphthalen-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring substituted with a methoxy group at the 2-position and a benzaldehyde moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)benzaldehyde typically involves the reaction of 2-methoxynaphthalene with a suitable benzaldehyde derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. For instance, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of Pd(PPh3)2Cl2 and CuI as catalysts in a DMF:Et3N solvent mixture at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-(2-Methoxynaphthalen-1-yl)benzoic acid.
Reduction: 4-(2-Methoxynaphthalen-1-yl)benzyl alcohol.
Substitution: Products depend on the substituent introduced, such as 4-(2-Methoxynaphthalen-1-yl)-2-bromobenzaldehyde.
Scientific Research Applications
4-(2-Methoxynaphthalen-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain bacterial enzymes, thereby exhibiting antibacterial properties . The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxynaphthalen-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(2-Methoxynaphthalen-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-Methoxynaphthalene: Lacks the benzaldehyde moiety.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)benzaldehyde is unique due to the presence of both a methoxy-substituted naphthalene ring and a benzaldehyde moiety
Properties
CAS No. |
922511-73-7 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O2/c1-20-17-11-10-14-4-2-3-5-16(14)18(17)15-8-6-13(12-19)7-9-15/h2-12H,1H3 |
InChI Key |
BWAIAXZBVNSMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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